(3-Trifluoromethyl-benzylamino)-acetic acid
Overview
Description
(3-Trifluoromethyl-benzylamino)-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamino-acetic acid structure. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of (3-Trifluoromethyl-benzylamino)-acetic acid may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to achieve efficient production. The exact industrial methods can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethyl-benzylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Trifluoromethyl-benzylamino)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group can enhance the stability and reactivity of the resulting compounds .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool for probing biochemical processes .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The compound’s unique chemical properties can lead to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including coatings, polymers, and crop protection agents .
Mechanism of Action
The mechanism of action of (3-Trifluoromethyl-benzylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
4-(Trifluoromethyl)benzylamine: Similar to 3-(Trifluoromethyl)benzylamine, but with the trifluoromethyl group in a different position on the benzene ring.
3,5-Bis(trifluoromethyl)benzylamine: Contains two trifluoromethyl groups, which can further influence its chemical properties and applications.
Uniqueness
(3-Trifluoromethyl-benzylamino)-acetic acid is unique due to its specific combination of the trifluoromethyl group and the benzylamino-acetic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWVMLMHGMOLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530863 | |
Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88720-53-0 | |
Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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